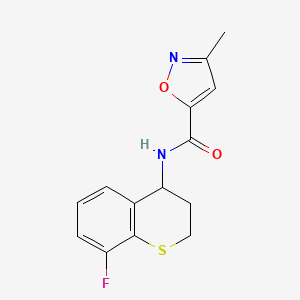
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiochromene Ring: This can be achieved through a cyclization reaction involving a suitable thiol and an appropriate electrophile under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Construction of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile under basic conditions.
Coupling of the Thiochromene and Oxazole Rings: The final step involves the coupling of the two rings through an amide bond formation, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiochromene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium fluoride (KF) in the presence of a phase-transfer catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: KF, cesium fluoride (CsF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a probe for studying biological processes involving thiochromenes and oxazoles.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with biological targets.
Industry: Use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxazole ring may play crucial roles in binding to these targets, while the thiochromene ring may contribute to the overall stability and reactivity of the molecule. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methylbenzamide
- N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(methylsulfinyl)methyl]benzamide
- N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(4-methyl-2-oxo-1,3-thiazol-3(2H)-yl)propanamide
Uniqueness
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of both a fluorine atom and an oxazole ring, which are not commonly found together in similar compounds. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-8-7-12(19-17-8)14(18)16-11-5-6-20-13-9(11)3-2-4-10(13)15/h2-4,7,11H,5-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLWNTNPISJWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CCSC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














